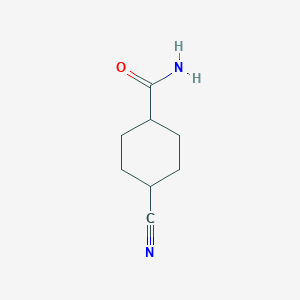

4-Cyanocyclohexane-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

121487-72-7 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-cyanocyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |

InChI Key |

CNJKDSZYFGSKDG-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C#N)C(=O)N |

Canonical SMILES |

C1CC(CCC1C#N)C(=O)N |

Synonyms |

Cyclohexanecarboxamide, 4-cyano-, cis- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Cyanocyclohexane 1 Carboxamide

Established Synthetic Pathways for 4-Cyanocyclohexane-1-carboxamide and its Precursors

The traditional synthesis of this compound often involves multi-step organic reactions, starting from readily available precursors. These pathways are well-documented and provide a foundation for more advanced synthetic explorations.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound from simpler starting materials. libretexts.org This approach involves a sequence of reactions, each designed to introduce a specific functional group or structural feature. libretexts.org

Another established method involves starting with 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. google.com This mixture can be irradiated with microwaves to produce 4-cyanocyclohexane-1-carboxylic acid, which can then be converted to the target carboxamide. google.com This method is noted for its potential efficiency. google.com

The following table outlines a typical multi-step synthesis pathway:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide | Cyanohydrin derivative |

| 2 | Cyanohydrin derivative | POCl3/Pyridine | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate |

| 3 | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Methanolic KOH | 4-Cyano-cyclohex-3-ene-1-carboxylic acid |

| 4 | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Methanolic ammonium (B1175870) hydroxide (B78521), Raney nickel | Mixture of aminomethyl-cyclohexene-carboxylic acid and its saturated analogue |

| 5 | Mixture from Step 4 | Catalytic hydrogenation (e.g., Pd-C) | 4-Aminomethylcyclohexane-1-carboxylic acid isomers |

Stereoselective Synthesis Considerations

The stereochemistry of this compound is a critical aspect, as different stereoisomers can exhibit distinct biological activities and physical properties. The cyclohexane (B81311) ring can exist in cis and trans conformations, leading to the possibility of cis- and trans-isomers of the final product. osti.gov

Controlling the stereochemical outcome of the synthesis is a significant challenge. The choice of catalysts and reaction conditions can influence the ratio of cis to trans isomers. For example, in the reduction of a cyano-substituted cyclohexene (B86901) precursor, the catalyst can direct the addition of hydrogen from a specific face of the molecule, leading to a preference for one stereoisomer over the other. researchgate.net

Isomerization techniques are also employed to obtain the desired stereoisomer. For instance, a mixture of cis and trans isomers can be treated with a base, such as an alkali or ammonia (B1221849), to selectively convert one isomer into the other, thereby enriching the mixture in the desired form. google.comnih.gov The development of highly stereoselective synthetic routes is an active area of research, aiming to produce enantiomerically pure compounds. researchgate.netresearchgate.net

Advanced Synthetic Techniques Applied to this compound Formation

Recent advancements in synthetic chemistry have introduced more efficient and sustainable methods for the production of this compound. These techniques often involve the use of novel catalysts and adherence to green chemistry principles.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the synthesis of this compound and its precursors, various catalytic systems have been explored.

Transition metal catalysts, such as those based on ruthenium (Ru) or palladium (Pd), are commonly used in hydrogenation and reduction steps. derpharmachemica.comgoogle.com For example, a ruthenium-on-carbon (Ru/C) catalyst has been shown to be effective in the reduction of aromatic precursors to their corresponding cyclohexane derivatives under hydrogen pressure. google.com The choice of catalyst can significantly impact the stereoselectivity of the reaction, influencing the cis/trans ratio of the product. google.com

Homogeneous and heterogeneous catalysts are also employed. For instance, the use of a cobalt molybdate (B1676688) catalyst has been reported for the ammoxidation of related methyl-substituted thiazoles to their corresponding cyanothiazoles, demonstrating the potential for catalytic C-H activation and functionalization in similar systems. google.com The development of novel catalysts continues to be a key focus for improving the synthesis of this compound. jocpr.com

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirp.org The application of these principles to the synthesis of this compound is gaining increasing attention.

One key aspect of green chemistry is the use of environmentally benign solvents. nih.gov Research has explored the use of water-glycerol solvent systems and microwave irradiation to promote reactions, often leading to faster reaction times and higher yields compared to conventional heating methods. google.comnih.gov

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. scirp.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are being developed to improve atom economy and reduce waste. scirp.org For example, a one-pot process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been developed, which avoids the need for isolation of intermediates and uses low hydrogen pressure, making it suitable for industrial application. google.com The use of biocatalysts, such as enzymes, also represents a green approach to achieve high selectivity under mild conditions. researchgate.net

Optimization Strategies for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound is crucial for its cost-effective and large-scale production. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product.

The optimization process often begins with the screening of different catalysts, solvents, and reaction conditions. nih.gov For instance, in a catalytic reduction step, parameters such as temperature, pressure, and catalyst loading are systematically varied to find the optimal conditions for both conversion and selectivity. google.com

The following table presents a hypothetical optimization study for a key reaction step:

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| 1 | 5% Ru/C | Water | 80 | 10 | 85 | 95 |

| 2 | 5% Ru/C | Water | 100 | 10 | 90 | 92 |

| 3 | 5% Ru/C | Water | 100 | 15 | 95 | 98 |

| 4 | 10% Pd/C | Ethanol | 80 | 10 | 88 | 96 |

| 5 | 10% Pd/C | Ethanol | 100 | 15 | 92 | 97 |

Process Intensification in this compound Synthesis

Process intensification in chemical manufacturing aims to develop safer, more energy-efficient, and environmentally benign production methods. In the context of this compound synthesis, intensification efforts primarily focus on the synthesis of its key precursor, 4-cyanocyclohexane-1-carboxylic acid, and the subsequent amidation step.

A significant advancement in this area is the application of microwave-assisted synthesis. google.com Traditional heating methods can be slow and energy-intensive. Microwave irradiation offers a rapid and efficient alternative for producing 4-cyanocyclohexane-1-carboxylic acid from a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. google.com This method not only accelerates the reaction but also contributes to a more efficient and economical process. google.com For instance, heating a mixture of the starting materials to 150°C can be achieved in just 30 seconds using microwave irradiation. google.com

Further intensification can be achieved by utilizing novel catalytic systems that operate under milder conditions, reducing the need for high temperatures and pressures. mdpi.comorgsyn.org The use of solid supports like silica (B1680970) gel in conjunction with microwave irradiation can also serve as a form of process intensification, sometimes eliminating the need for a solvent and simplifying product work-up. mdpi.com These approaches align with the principles of green chemistry by minimizing energy consumption and waste generation. mdpi.com

Table 1: Comparison of Conventional vs. Intensified Synthesis Parameters

| Parameter | Conventional Method | Process-Intensified Method (Microwave) |

|---|---|---|

| Heating | Normal thermal heating | Microwave irradiation |

| Reaction Time | Several hours | Minutes to seconds google.com |

| Energy Input | High | Lower, more targeted |

| Solvent Use | Often requires solvents | Can be performed solvent-free mdpi.com |

Development of Novel Reaction Conditions for this compound

The synthesis of this compound typically involves two main stages: the formation of the 4-cyanocyclohexane-1-carboxylic acid core, followed by its conversion to the primary amide. Research into novel reaction conditions addresses both of these critical steps.

For the initial synthesis of the carboxylic acid precursor, microwave-assisted reactions represent a key innovation. A patented process describes the efficient production of 4-cyanocyclohexane-1-carboxylic acid by irradiating a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane with microwaves. google.com This method is noted for its efficiency and cost-effectiveness. google.com

The subsequent amidation of 4-cyanocyclohexane-1-carboxylic acid is a crucial step where various novel conditions can be applied. While direct thermal amidation by heating the carboxylic acid with an ammonia source is possible, it often requires harsh conditions. libretexts.org Modern synthetic chemistry offers several milder and more efficient alternatives:

Boron-Based Reagents: Boric acid and its derivatives have emerged as effective catalysts for direct amidation. orgsyn.org Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the reaction between a carboxylic acid and an amine under relatively mild conditions, often allowing for simplified purification without the need for aqueous workups. acs.orgnih.gov

Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used to activate the carboxylic acid, enabling its reaction with ammonia or an amine at room temperature. jocpr.comnih.gov This method is highly effective but generates a dicyclohexylurea by-product that must be removed. nih.gov

Urea (B33335) as a Nitrogen Source: An innovative approach involves using urea as a stable and easy-to-handle nitrogen source in the presence of catalysts like magnesium nitrate. This method avoids the need to handle ammonia gas directly. nih.gov

Table 2: Overview of Modern Amidation Conditions

| Method | Reagents/Catalysts | Key Features |

|---|---|---|

| Boric Acid Catalysis | Boric Acid, co-catalysts (e.g., PEG) | Green, inexpensive catalyst; enhanced activity with co-catalysts. orgsyn.org |

| Borate Esters | B(OCH₂CF₃)₃ | Effective for a broad range of substrates; allows for non-aqueous workup. acs.orgnih.gov |

| Carbodiimide Coupling | DCC, EDC | High efficiency at room temperature; forms urea by-products. jocpr.comnih.gov |

| Urea-based Amidation | Urea, Mg(NO₃)₂ or Imidazole | Avoids use of ammonia gas; low-cost reagents. nih.gov |

Analysis of By-products and Impurities in this compound Synthesis

The purity of the final this compound product is critically dependent on controlling the formation of by-products and impurities throughout the synthetic sequence. The primary sources of impurities are the stereochemistry of the cyclohexane ring and side reactions occurring during the amidation step.

Stereoisomeric Impurities: The cyclohexane ring in this compound has two substituents that can be arranged in either a cis or trans configuration. The synthesis of the 4-cyanocyclohexane-1-carboxylic acid precursor often yields a mixture of these two stereoisomers. google.com Consequently, if this isomeric mixture is carried through to the amidation step, the final product will also be a mixture of cis- and trans-4-Cyanocyclohexane-1-carboxamide. The separation of these isomers can be challenging, and controlling the stereochemistry during the initial synthesis is a key objective. Methods for isolating the desired trans isomer of a precursor, such as fractional crystallization of 1,4-dicyanocyclohexane, have been developed to ensure high stereochemical purity in the final product.

Process-Related Impurities: Several impurities can arise from the specific reactions and reagents used:

Unreacted Starting Material: Incomplete conversion during the amidation step can leave residual 4-cyanocyclohexane-1-carboxylic acid in the final product. acs.org

By-products from Coupling Reagents: If coupling agents like DCC are used, by-products such as dicyclohexylurea are formed and must be meticulously removed during purification. nih.gov

Hydrolysis: The amide functional group can be susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions, particularly if aqueous workups are employed at elevated temperatures. libretexts.org

Dehydration: In some cases, primary amides can undergo dehydration to form the corresponding nitrile. While the starting material already contains a nitrile group, conditions that promote dehydration (e.g., using reagents like thionyl chloride) could potentially affect the amide group if not carefully controlled. libretexts.org

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these potential impurities. google.com

Table 3: Common Impurities and By-products

| Impurity/By-product | Origin |

|---|---|

| cis-4-Cyanocyclohexane-1-carboxamide | Isomeric mixture from precursor synthesis google.com |

| 4-Cyanocyclohexane-1-carboxylic acid | Incomplete amidation reaction acs.org |

| Dicyclohexylurea (DCU) | Use of DCC as a coupling agent nih.gov |

Advanced Structural Characterization of 4 Cyanocyclohexane 1 Carboxamide

Conformational Analysis of the Cyclohexane (B81311) Ring in 4-Cyanocyclohexane-1-carboxamide

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered chair conformation to alleviate angle and torsional strain. In substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.

The cyclohexane ring in this compound is in a constant state of flux, undergoing a rapid ring inversion process where one chair conformation converts into another. libretexts.org During this "chair flip," equatorial substituents become axial, and axial substituents become equatorial. The energetic barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For 4-substituted derivatives, the energy landscape is influenced by the steric and electronic nature of the substituents.

Theoretical studies, primarily employing computational chemistry methods, are instrumental in predicting the preferred conformations of the cis and trans isomers of this compound. These studies calculate the relative energies of the possible chair conformations to determine the most stable arrangement.

For the trans isomer, one substituent is on an "up" bond and the other on a "down" bond. In a chair conformation, this results in either a diequatorial or a diaxial arrangement. Due to steric hindrance, the diequatorial conformation is significantly more stable. The energy difference is determined by the A-values of the cyano and carboxamide groups. The A-value represents the energetic preference of a substituent for the equatorial position. The cyano group has a relatively small A-value (around 0.15-0.25 kcal/mol), indicating a weak preference for the equatorial position. The carboxamide group, being bulkier, is expected to have a larger A-value. Therefore, the diequatorial conformer of trans-4-cyanocyclohexane-1-carboxamide will be the overwhelmingly favored conformation at equilibrium.

For the cis isomer, both substituents are on the same side of the ring (both "up" or both "down"). This leads to one substituent being in an axial position and the other in an equatorial position in any given chair conformation. A ring flip will interchange the axial and equatorial positions of the two groups. The relative stability of the two chair conformers will depend on which substituent occupies the equatorial position. Given that the carboxamide group is sterically more demanding than the cyano group, the conformation where the carboxamide group is equatorial and the cyano group is axial will be lower in energy and thus more populated.

Experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the conformational preferences in substituted cyclohexanes. By analyzing the coupling constants between protons on the cyclohexane ring, particularly the vicinal coupling constants (³JHH), one can deduce the dihedral angles and, consequently, the preferred conformation.

In the absence of direct experimental data for this compound, we can infer the expected outcomes based on studies of similar compounds. For the trans isomer, the NMR spectrum would be expected to show coupling constants consistent with a rigid diequatorial conformation. For the cis isomer, the observed coupling constants would be a weighted average of the two rapidly interconverting chair forms. The exact values would allow for the calculation of the equilibrium constant (K) and the free energy difference (ΔG°) between the two conformers. It is anticipated that the equilibrium would favor the conformer with the equatorial carboxamide group.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | More Stable Chair Conformation | Less Stable Chair Conformation | Predicted Equilibrium |

| trans | Diequatorial | Diaxial | Strongly favors the diequatorial conformer. |

| cis | Equatorial Carboxamide, Axial Cyano | Axial Carboxamide, Equatorial Cyano | Favors the conformer with the equatorial carboxamide group. |

Molecular Geometry and Bond Parameters in this compound

The introduction of cyano and carboxamide groups onto the cyclohexane ring leads to subtle but significant changes in its molecular geometry compared to the parent hydrocarbon.

The bond lengths and angles within the cyclohexane ring of this compound are expected to be close to those of a typical sp³-hybridized carbon system. In unsubstituted cyclohexane, the C-C bond lengths are approximately 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.

The presence of the electron-withdrawing cyano group and the carboxamide group can cause minor deviations from these values. The C-C bonds adjacent to the substituted carbons (C1 and C4) may be slightly elongated or shortened depending on the electronic effects. The bond angles within the ring may also be slightly distorted to accommodate the steric bulk of the substituents, particularly in the case of axial orientations.

Within the substituents, the carbon-nitrogen triple bond of the cyano group is expected to have a bond length of approximately 1.15 Å. The carboxamide group will have C=O and C-N bond lengths characteristic of amides, which are influenced by resonance.

Table 2: Expected Bond Lengths and Angles in this compound (Based on Theoretical Principles and Analogous Compounds)

| Bond/Angle | Expected Value | Notes |

| C-C (ring) | ~1.54 Å | Minor deviations expected near substituents. |

| C-H (ring) | ~1.09 Å | |

| C-C≡N | ~1.47 Å | |

| C≡N | ~1.15 Å | |

| C-C(O)NH₂ | ~1.52 Å | |

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |

| C-C-C (ring) | ~109.5° | Slight puckering and substituent effects may cause deviations. |

| H-C-H | ~109.5° |

The chair conformation of the cyclohexane ring is characterized by specific dihedral angles that minimize torsional strain. The dihedral angles along the C-C bonds of the ring are typically around ±60°, which corresponds to a staggered arrangement.

The presence of axial substituents introduces gauche-butane-like interactions, which are a form of steric strain. In the case of an axially oriented cyano or carboxamide group, there will be 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. These interactions increase the torsional strain of the molecule. As previously mentioned, the smaller steric profile of the cyano group results in less significant 1,3-diaxial strain compared to the bulkier carboxamide group.

Stereochemical Investigations of this compound

The 1,4-disubstituted nature of this compound gives rise to cis and trans stereoisomers. These are diastereomers, meaning they are non-superimposable, non-mirror images of each other.

The trans isomer, with its favored diequatorial conformation, possesses a center of inversion and a plane of symmetry, making it an achiral molecule.

The cis isomer, in its chair conformation, lacks a center of inversion but possesses a plane of symmetry that bisects the molecule through the C1-C4 axis. Therefore, the cis isomer is also achiral.

It is important to note that while the individual chair conformers of the cis isomer might be chiral, the rapid ring inversion between them results in a time-averaged achiral structure.

Resolution Techniques for Enantiomers and Diastereomers (if applicable)

Given that both the cis and trans isomers of this compound are achiral, the concept of resolving enantiomers is not applicable to this compound. Enantiomeric resolution is a process used to separate a racemic mixture of a chiral compound into its individual enantiomers.

However, the separation of the cis and trans diastereomers is a relevant process. Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques. While specific methods for the resolution of cis- and trans-4-Cyanocyclohexane-1-carboxamide are not extensively detailed in the available literature, general methods for separating diastereomers of substituted cyclohexanes can be applied.

These methods typically include:

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are effective for separating diastereomers based on their different affinities for the stationary phase. google.com

Crystallization: Fractional crystallization can be employed, exploiting the differences in solubility between the cis and trans isomers in a particular solvent system. google.com

For related compounds, such as trans-4-cyanocyclohexane-1-carboxylic acid, methods for isolating the trans isomer have been described, which often involve crystallization or hydrolysis from a mixture of isomers. google.com Similar principles could be adapted for the separation of the cis and trans isomers of this compound.

Table 2: Applicability of Resolution Techniques

| Type of Resolution | Applicability to this compound | Rationale |

| Enantiomeric Resolution | Not Applicable | The compound is achiral and does not exist as enantiomers. |

| Diastereomeric Separation | Applicable | The cis and trans isomers are diastereomers with different physical properties, allowing for their separation by techniques like chromatography or crystallization. |

Computational and Theoretical Chemistry Studies of 4 Cyanocyclohexane 1 Carboxamide

Quantum Chemical Calculations on 4-Cyanocyclohexane-1-carboxamide

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of this compound. nih.gov These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its orbitals, charge distribution, and electrostatic potential.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the cyano group (-C≡N) and the carboxamide group (-CONH₂), attached to a cyclohexane (B81311) ring. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would likely involve the lone pairs of the oxygen and nitrogen atoms of the carboxamide group. The LUMO, conversely, is expected to be centered on the electron-deficient cyano group, particularly the π* orbitals of the carbon-nitrogen triple bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These values are hypothetical and for illustrative purposes.

The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen and nitrogen. This leads to a specific charge distribution and molecular electrostatic potential (MEP). mdpi.comresearchgate.net

Quantum chemical calculations can generate an MEP map, which visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, often found around the hydrogen atoms of the amide group and the carbon atom of the cyano group. mdpi.comresearchgate.net This information is invaluable for predicting how the molecule will interact with other molecules. mdpi.com

Table 2: Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| O (Carbonyl) | -0.60 |

| N (Amide) | -0.85 |

| C (Carbonyl) | +0.75 |

| N (Cyano) | -0.50 |

| C (Cyano) | +0.40 |

Note: These values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational flexibility and interactions in a condensed phase. mdpi.comnih.gov These simulations model the molecule as a collection of atoms interacting through a set of classical force fields. nih.gov

The cyclohexane ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. pressbooks.pub The substituents, the cyano and carboxamide groups, can be in either axial or equatorial positions. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

For this compound, the trans isomer, where one substituent is equatorial and the other is axial, or both are equatorial in a different chair flip, is generally more stable than the cis isomer. Within the trans isomer, the diequatorial conformation is typically favored to minimize steric hindrance. researchgate.net MD simulations can quantify the population of each conformer at a given temperature and track the dynamics of conformational changes.

In a liquid or solid state, molecules of this compound interact with each other through various non-covalent forces, such as hydrogen bonds and dipole-dipole interactions. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the cyano group can also act as a hydrogen bond acceptor.

MD simulations can be used to study the patterns of these intermolecular interactions. rsc.org For instance, simulations can reveal the formation of hydrogen-bonded dimers or larger aggregates. The radial distribution function (RDF) can be calculated from the simulation trajectory to provide a probabilistic measure of finding another molecule at a certain distance from a reference molecule, offering a quantitative description of the local molecular ordering.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for studying molecules like this compound due to its balance of accuracy and computational cost.

DFT calculations can be employed to accurately predict a wide range of molecular properties, including:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Simulating the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation. nih.gov

Reaction Mechanisms: Investigating the energy profiles of chemical reactions involving this compound, identifying transition states and calculating activation energies.

For example, DFT could be used to study the hydrolysis of the cyano group or the amide group, providing detailed insights into the reaction pathways and the factors that influence the reaction rates.

Table 3: Selected Calculated Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amide) | 3450, 3320 |

| C=O stretch (amide) | 1680 |

| C≡N stretch (cyano) | 2250 |

| C-N stretch (amide) | 1410 |

| C-C stretch (ring) | 1100-1200 |

Note: These values are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a vital tool for predicting the spectroscopic parameters of molecules like this compound. ethz.ch Methods such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic data, including NMR chemical shifts, infrared (IR) absorption frequencies, and Raman scattering activities. nih.govq-chem.com

For this compound, theoretical calculations would typically begin with the optimization of the molecular geometry to find its lowest energy conformation. Following this, the vibrational frequencies can be computed. q-chem.com These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational modes of the molecule. Each calculated vibrational frequency can be associated with specific molecular motions, such as the stretching of the C≡N bond of the nitrile group, the C=O and N-H stretches of the amide group, and various C-H and C-C bond vibrations within the cyclohexane ring. researchgate.net It is common practice to scale the calculated frequencies to better match experimental data, accounting for approximations in the theoretical model and the neglect of anharmonicity. researchgate.netmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. These calculations are crucial for confirming the molecular structure and for assigning signals in experimentally obtained spectra. nih.gov The theoretical prediction of spectroscopic parameters serves as a powerful method for structural elucidation and for understanding the electronic environment of the atomic nuclei. nih.gov

Below is a hypothetical table representing the kind of data that would be generated from a DFT calculation for the key vibrational frequencies of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2250 |

| Amide (C=O) | Stretching | ~1670 |

| Amide (N-H) | Stretching | ~3350, ~3180 |

| Cyclohexane (C-H) | Stretching | ~2850-2950 |

Note: The values in this table are illustrative and represent typical ranges for these functional groups. Actual calculated values would depend on the specific level of theory and basis set used.

Energy Landscape Mapping

Computational methods are used to map the potential energy surface of the molecule, identifying the stable conformers (local minima) and the transition states that connect them. For this compound, there are two primary chair conformations to consider: one where the substituents are in a cis-arrangement and another where they are trans. Within each of these, the substituents can be either axial or equatorial.

The relative energies of these different conformers can be calculated to determine the most stable arrangement. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for the substituent to minimize steric strain. researchgate.net For a disubstituted cyclohexane like this compound, the relative stability of the conformers will depend on the steric bulk of the cyano and carboxamide groups and any potential intramolecular interactions. Computational energy landscape mapping would provide quantitative predictions of the energy differences between the various possible chair and boat conformations. dalalinstitute.com

The following table illustrates the type of information that would be obtained from an energy landscape mapping study.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Trans-diequatorial | 1-carboxamide (eq), 4-cyano (eq) | 0 (most stable) |

| Trans-diaxial | 1-carboxamide (ax), 4-cyano (ax) | Higher |

| Cis-axial-equatorial | 1-carboxamide (ax), 4-cyano (eq) | Intermediate |

| Cis-equatorial-axial | 1-carboxamide (eq), 4-cyano (ax) | Intermediate |

Note: This table is a qualitative representation. The actual energy values would be determined through quantum chemical calculations.

Computational Approaches to Reaction Pathway Elucidation for this compound

Theoretical chemistry provides powerful tools to explore the potential chemical reactions of this compound. By mapping out reaction pathways, chemists can predict the feasibility of a reaction, identify potential intermediates and transition states, and understand the reaction mechanism at a molecular level.

For instance, the hydrolysis of the nitrile group to a carboxylic acid or the reduction of the nitrile to an amine are common transformations. Computational methods can be used to model these reactions. The process involves identifying the coordinates of the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy, which is a key indicator of the reaction rate.

One potential reaction for a related compound, 4-cyanocyclohexane-1-carboxylic acid, is its formation from 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. google.com While this is not a reaction of this compound itself, it demonstrates how computational studies could be applied to understand the synthesis of related structures. For this compound, one could computationally investigate its synthesis, for example, from 4-cyanocyclohexane-1-carboxylic acid and ammonia (B1221849). The reaction pathway would involve the formation of an amide bond, and calculations could elucidate the energetics of this process.

Molecular modeling can also be used to study the reactivity of the amide group, such as its hydrolysis under acidic or basic conditions. By understanding the energy barriers and reaction thermodynamics, more efficient and selective synthetic routes can be designed. researchgate.net

Derivatization Strategies and Structure Reactivity Relationships of 4 Cyanocyclohexane 1 Carboxamide

Synthetic Routes to Derivatives of 4-Cyanocyclohexane-1-carboxamide

The molecular architecture of this compound offers three primary sites for chemical modification: the carboxamide group, the cyano group, and the cyclohexane (B81311) ring. Strategic manipulation at these positions allows for the synthesis of a diverse library of derivatives.

Modifications at the Carboxamide Group

The carboxamide moiety is a key functional group that can be readily modified through several synthetic routes. researchgate.net These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl portion of the parent carboxylic acid is conceptually replaced by various nucleophiles. khanacademy.org

Common modifications include:

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-cyanocyclohexane-1-carboxylic acid. This carboxylic acid serves as a crucial intermediate for synthesizing other derivatives, such as esters.

N-Substitution: The primary amide provides a reactive site for the introduction of substituents on the nitrogen atom. N-alkylation or N-arylation can be achieved by reacting the amide with appropriate electrophiles. google.com More complex N-substituted amides can be prepared via coupling reactions between the corresponding carboxylic acid and a primary or secondary amine, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org This approach allows for the introduction of a wide array of functional groups, significantly expanding the chemical space of the derivatives. google.com

Dehydration: The primary carboxamide can be dehydrated to yield the corresponding nitrile. While the parent compound already contains a nitrile, this reaction is a fundamental transformation of the amide group.

Table 1: Examples of Modifications at the Carboxamide Group

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-Cyanocyclohexane-1-carboxylic acid | Intermediate for esters and other derivatives. |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-4-cyanocyclohexane-1-carboxamide | Modulates solubility and biological interactions. |

| Amide Coupling | R¹R²NH, Coupling Agent (e.g., DCC) | N,N-Disubstituted-4-cyanocyclohexane-1-carboxamide | Creates diverse amide derivatives with controlled properties. khanacademy.orggoogle.com |

Modifications at the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into a variety of other functionalities, significantly altering the molecule's chemical properties. researchgate.net

Key transformations of the cyano group include:

Reduction to Amines: This is one of the most important transformations. The cyano group can be catalytically hydrogenated (e.g., using Raney Nickel) to a primary amine, yielding 4-(aminomethyl)cyclohexane-1-carboxamide. google.com This introduces a basic center into the molecule. The resulting aminomethyl group is a key feature in compounds like tranexamic acid (derived from the corresponding carboxylic acid), highlighting the importance of this modification. google.com

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under harsh acidic or basic conditions to a carboxylic acid group, resulting in cyclohexane-1,4-dicarboxylic acid derivatives.

Conversion to Heterocycles: The cyano group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or triazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net

Table 2: Common Synthetic Transformations of the Cyano Group

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | H₂, Catalyst (e.g., Raney Ni, PtO₂) | Primary Amine (-CH₂NH₂) | google.com |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | researchgate.net |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole Ring | researchgate.net |

Functionalization of the Cyclohexane Ring

Introducing substituents directly onto the cyclohexane ring allows for fine-tuning of the molecule's steric and electronic properties. The stereochemistry of the ring (cis versus trans isomers) is a critical aspect of its functionality.

Methods for functionalization include:

Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthesis with an already functionalized cyclohexane ring. For example, starting with a methyl- or phenyl-substituted cyclohexanecarboxylic acid allows for the corresponding substituted this compound derivatives to be prepared. osti.govgoogle.com

Introduction of Hydroxyl Groups: Derivatives such as 4-hydroxycyclohexane-1-carboxamide (B49354) can be synthesized, introducing a hydrogen-bond donor/acceptor group onto the ring. nih.gov

Stereoselective Synthesis: Methods have been developed to control the stereochemistry of substituents on the cyclohexane ring, which is crucial as different isomers can have vastly different biological activities and physical properties. google.comosti.gov For instance, the trans isomer of a derivative is often thermodynamically more stable and may be selectively synthesized or isolated from a mixture of isomers. google.com

Table 3: Examples of Cyclohexane Ring Functionalization

| Substituent | Position | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| Methyl | Position 2 | Use of 2-methylcyclohexanecarboxylic acid precursor | Alters steric profile and lipophilicity. osti.gov |

| Phenyl | Position 4 | Use of 4-phenylcyclohexanecarboxylic acid precursor | Introduces aromatic interactions. google.com |

| Hydroxyl | Position 4 | Use of 4-hydroxycyclohexanecarboxylic acid precursor | Increases polarity, hydrogen bonding capacity. nih.gov |

Structure-Reactivity Relationship Studies of this compound Derivatives

The relationship between the molecular structure of these derivatives and their chemical reactivity is governed by the electronic and steric effects of the substituents.

Impact of Substituent Effects on Chemical Reactivity

The reactivity of the carboxamide and cyano groups is highly sensitive to the electronic nature of substituents on the cyclohexane ring.

Electronic Effects: Electron-withdrawing groups (EWGs) on the cyclohexane ring increase the electrophilicity of the carbon atom in the cyano group, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups (EDGs) would decrease its reactivity. The reactivity of the carboxamide's carbonyl carbon is similarly influenced.

Reactivity of the Cyano Group: The nitrile group can act as a "covalent warhead," forming reversible or irreversible bonds with nucleophilic residues like cysteine in proteins. nih.gov The electrophilicity, and thus the reactivity, of the nitrile's carbon atom can be modulated. Attaching electron-withdrawing atoms directly to the cyano group significantly enhances its reactivity. nih.gov

Stereochemical Effects: The relative orientation (cis or trans) of the functional groups is critical. For example, the trans isomer of 4-aminomethylcyclohexanecarboxylic acid is the biologically active form. google.com The spatial arrangement of substituents affects how the molecule can interact with reagents or bind to active sites, influencing reaction rates and product distributions. osti.gov

Table 4: Predicted Impact of Substituents on Reactivity

| Substituent Type on Ring | Effect on Cyano Group Reactivity | Effect on Carboxamide Carbonyl Reactivity |

|---|---|---|

| Electron-Withdrawing (e.g., -F, -CF₃) | Increase | Increase |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decrease | Decrease |

Correlation of Structural Features with Reaction Mechanisms

The structural features of the derivatives directly influence the operative reaction mechanisms.

Nucleophilic Acyl Substitution: Modifications at the carboxamide group proceed via the addition-elimination mechanism characteristic of carboxylic acid derivatives. khanacademy.org The stability of the leaving group and the electrophilicity of the carbonyl carbon are key determinants of the reaction rate. The general reactivity order is acid halide > acid anhydride (B1165640) > ester > amide. khanacademy.org

Nitrile Reactions: The reduction of the nitrile to an amine typically follows a mechanism involving catalytic hydrogenation, where hydrogen adds across the carbon-nitrogen triple bond. When acting as a covalent inhibitor, the mechanism involves the nucleophilic attack of a protein residue (e.g., a cysteine thiol) on the electrophilic nitrile carbon. The stability of the resulting covalent adduct determines whether the inhibition is reversible or irreversible. nih.gov

Influence of Stereochemistry: The rigid chair-like conformation of the cyclohexane ring places substituents in either axial or equatorial positions. The accessibility of a functional group for a reaction can depend heavily on whether it is in a sterically hindered axial position or a more accessible equatorial position. Isomerization between cis and trans forms, for instance by treatment with a base, can be a key step in directing a synthesis towards the desired product. google.com

Conformational Effects on Reactivity in this compound Derivatives

The reactivity of cyclic organic compounds is intricately linked to their three-dimensional structure. In the case of this compound and its derivatives, the conformational isomers, primarily the cis and trans forms, exhibit distinct chemical behaviors. This is attributed to the spatial arrangement of the cyano and carboxamide functional groups, which can be either axial or equatorial on the cyclohexane ring. These orientations influence the molecule's stability and its transition states during chemical reactions.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). A crucial phenomenon in cyclohexane chemistry is the "ring flip," an interconversion between two chair conformations that results in axial substituents becoming equatorial and vice versa.

For this compound, two diastereomers exist: cis and trans. In the trans isomer, the cyano and carboxamide groups are on opposite faces of the cyclohexane ring. In its most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric hindrance. Conversely, in the cis isomer, the substituents are on the same face of the ring, forcing one group to be axial while the other is equatorial. The axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to steric strain and a higher energy state. Consequently, the trans isomer is thermodynamically more stable than the cis isomer.

This inherent stability difference has profound implications for the reactivity of these isomers. Reactions that proceed through an equilibrium between the cis and trans forms will favor the formation of the more stable trans product.

A pertinent example, although on a closely related amine derivative, illustrates this principle effectively. In a study on the enzymatic resolution of cis/trans-4-substituted cyclohexane-1-amines, it was demonstrated that dynamic isomerization could significantly favor the production of the trans isomer. nih.govnih.gov This process, catalyzed by a single transaminase, exploits the thermodynamic preference for the trans diastereomer. nih.govnih.gov The less stable cis-amine is selectively converted to a ketone intermediate, which can then be re-aminated. nih.govnih.gov Due to the reversibility of the process, the system equilibrates towards the thermodynamically favored trans-amine, allowing its isolation in high diastereomeric excess (de > 99%). nih.govnih.gov

The table below summarizes the expected relative stabilities and reactivities of the cis and trans isomers of this compound based on established principles of conformational analysis.

| Isomer | Most Stable Conformation | Relative Thermodynamic Stability | Predicted Relative Reactivity |

| trans | Diequatorial | More Stable | Generally Higher |

| cis | Axial-Equatorial | Less Stable | Generally Lower |

It is important to note that while these predictions are based on sound chemical principles, specific experimental validation for this compound is necessary for confirmation. The interplay of steric and electronic effects can sometimes lead to unexpected outcomes.

Mechanistic Investigations and Reaction Kinetics Involving 4 Cyanocyclohexane 1 Carboxamide

Kinetic Studies of Reactions Involving 4-Cyanocyclohexane-1-carboxamide as a Reactant

Kinetic studies are paramount in quantifying the rates of chemical reactions and understanding how various factors influence them. For a compound like this compound, such studies would likely focus on the hydrolysis of its nitrile and amide functional groups, as these are common transformations.

The rate law for a reaction involving this compound would be determined experimentally by measuring the reaction rate at varying concentrations of the reactants. For instance, in the hydrolysis of the amide function under acidic conditions, the rate law would likely be expressed as:

Rate = k[this compound]^m[H⁺]^n

where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to the amide and the acid catalyst, respectively. These orders are determined by systematically varying the initial concentrations of each reactant and observing the effect on the initial reaction rate. lardbucket.org

Hypothetical Rate Data for the Hydrolysis of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

This data is illustrative and based on typical second-order reaction kinetics.

Temperature has a significant impact on reaction rates, as described by the Arrhenius equation. An increase in temperature generally leads to a higher rate constant, as more molecules possess the necessary activation energy to react. The activation energy for the hydrolysis of the amide or nitrile group in this compound could be determined by measuring the rate constant at different temperatures.

The choice of solvent is also critical. The rate of hydrolysis can be influenced by the solvent's polarity and its ability to solvate the reactants and the transition state. libretexts.org For instance, in the hydrolysis of an amide, a polar protic solvent like water is often used, as it can participate in the reaction and stabilize the charged intermediates. acs.org The stereochemistry of the cyclohexane (B81311) ring (cis or trans) can also affect how the solvent molecules interact with the reactive centers, potentially leading to different reaction rates for each isomer.

Elucidation of Reaction Mechanisms for this compound Transformations

Elucidating the step-by-step sequence of a reaction, its mechanism, is a key goal of chemical research. For this compound, this would involve studying the transformations of its functional groups.

The hydrolysis of the amide group in this compound, under acidic conditions, is proposed to proceed through a series of steps. masterorganicchemistry.comallen.in First, the carbonyl oxygen of the amide is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comallen.in This intermediate is a key species in the reaction pathway. Following proton transfer, the C-N bond is cleaved, releasing an amine and a carboxylic acid. allen.in

Similarly, the acid-catalyzed hydrolysis of the nitrile group involves the initial protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.comlumenlearning.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com This amide can then undergo further hydrolysis to a carboxylic acid. chemistrysteps.comlumenlearning.com

The transition states in these reactions are high-energy, transient species that cannot be isolated but can be studied computationally or inferred from kinetic data. nih.gov For the attack of water on the protonated carbonyl group, the transition state would involve the partial formation of the new C-O bond and partial breaking of the C=O pi bond.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. researchgate.net By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., ¹⁴C for ¹²C, or ¹⁸O for ¹⁶O in the attacking water molecule), small changes in the reaction rate can be observed. These changes provide information about bond breaking and bond formation in the rate-determining step of the reaction. researchgate.net

For the hydrolysis of this compound, a significant ¹⁸O KIE upon using H₂¹⁸O as the nucleophile would provide strong evidence for the involvement of water in the rate-determining step, supporting the proposed mechanism of nucleophilic attack on the carbonyl or nitrile carbon. researchgate.net Similarly, a ¹⁵N KIE could be used to investigate the cleavage of the C-N bond in the amide hydrolysis.

Catalysis in Reactions of this compound

Catalysis plays a crucial role in the transformations of this compound. As discussed, both acid and base catalysis are typically employed for the hydrolysis of amides and nitriles. chemguide.co.uksavemyexams.com

In acid catalysis, the catalyst protonates the substrate, making it more electrophilic and thus more reactive towards weak nucleophiles like water. libretexts.org In base catalysis, the hydroxide (B78521) ion is a strong nucleophile that can directly attack the carbonyl or nitrile carbon. chemistrysteps.com

Enzymatic catalysis offers a highly selective alternative. For instance, amidases and nitrilases are enzymes that can catalyze the hydrolysis of amides and nitriles, respectively, often under mild conditions and with high stereoselectivity. nih.gov The use of such enzymes could potentially allow for the selective hydrolysis of either the cis or trans isomer of this compound.

Mechanistic and Kinetic Studies of this compound in Catalysis Remain Largely Unexplored

Comprehensive searches of scientific literature and patent databases reveal a notable absence of detailed mechanistic investigations and reaction kinetics studies specifically focused on the chemical compound this compound in the context of homogeneous and heterogeneous catalysis. While the broader field of cyclohexane derivatives and their catalytic transformations is well-documented, this particular carboxamide appears to be a less-explored molecule in fundamental catalytic research.

Information available in the public domain primarily centers on the synthesis and utility of the closely related compound, 4-cyanocyclohexane-1-carboxylic acid , which serves as a key intermediate in the production of tranexamic acid. google.com Some synthetic routes to this carboxylic acid derivative involve catalytic steps. For instance, patents describe the use of mineral acids (e.g., hydrochloric, phosphoric, sulfuric acid) or metal oxides (e.g., alumina, phosphorus pentoxide) as catalysts to enhance reaction rates in its preparation. google.com Additionally, the catalytic reduction of 4-cyanocyclohexane-1-carboxylic acid, often employing catalysts like Raney nickel, is a documented process. google.com

However, the specific conversion of the nitrile and carboxamide functionalities of this compound within a catalytic cycle, and the detailed study of such reaction mechanisms and kinetics, are not described in the available resources. Research into the catalytic hydrogenation of various functional groups, including nitriles and amides, is extensive, but specific data tables, detailed research findings on reaction rates, catalyst performance, and mechanistic pathways involving this compound are not available. organic-chemistry.orgrsc.org

Similarly, there is no indication in the searched literature of this compound being utilized as a ligand in homogeneous catalysis, where its nitrile or amide group could potentially coordinate to a metal center. nih.gov

Due to this lack of specific research, it is not possible to provide an article on the mechanistic investigations and reaction kinetics of this compound in homogeneous and heterogeneous catalysis as outlined. The scientific community has yet to publish in-depth studies on this particular subject.

Advanced Spectroscopic and Crystallographic Analyses of 4 Cyanocyclohexane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Cyanocyclohexane-1-carboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the proton and carbon framework, as well as the stereochemistry of the molecule, can be established.

Detailed Proton NMR Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the amide group. The chemical shifts and multiplicities of the ring protons are highly dependent on their axial or equatorial orientation and the stereochemistry of the substituents (cis or trans).

In the case of the trans isomer, where both the cyano and carboxamide groups are in equatorial positions in the more stable chair conformation, the protons at C1 and C4 (adjacent to the substituents) would appear as complex multiplets. The axial protons would typically resonate at a higher field (lower ppm) compared to the equatorial protons due to anisotropic effects.

For the amide group, the two protons of the -NH₂ group are diastereotopic and may appear as two separate broad singlets.

Table 1: Predicted ¹H NMR Data for trans-4-Cyanocyclohexane-1-carboxamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H1 (axial) | ~2.2-2.4 | Triplet of triplets (tt) | J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 3-5 Hz |

| H4 (axial) | ~2.6-2.8 | Triplet of triplets (tt) | J_ax-ax ≈ 10-13 Hz, J_ax-eq ≈ 3-5 Hz |

| H2, H6 (axial) | ~1.3-1.6 | Multiplet | |

| H2, H6 (equatorial) | ~2.0-2.2 | Multiplet | |

| H3, H5 (axial) | ~1.4-1.7 | Multiplet | |

| H3, H5 (equatorial) | ~1.9-2.1 | Multiplet |

Note: Predicted values are based on analogous substituted cyclohexanes and may vary based on solvent and experimental conditions.

Carbon-13 NMR and Other Nuclei (e.g., Nitrogen) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 175-180 ppm. The carbon of the cyano group will also have a characteristic chemical shift, generally between 120 and 125 ppm. The carbons of the cyclohexane ring will resonate in the aliphatic region (25-50 ppm). oregonstate.edulibretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 175-180 |

| C≡N (Cyano) | 120-125 |

| C1 | 40-45 |

| C4 | 25-30 |

| C2, C6 | 28-33 |

Note: These are predicted values and can be influenced by the solvent and the cis/trans configuration.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. The nitrogen of the cyano group would have a chemical shift in the range of -100 to -140 ppm relative to nitromethane, while the amide nitrogen would appear in the range of -260 to -280 ppm.

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, the proton at C1 would show correlations to the protons at C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in the molecule and can also be used to probe its conformational properties.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are characterized by the vibrational modes of its two main functional groups: the amide and the cyano group, as well as the vibrations of the cyclohexane ring.

Amide Group:

N-H Stretching: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption band is expected between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl stretch in a primary amide. youtube.com

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bonds, typically appears around 1590-1650 cm⁻¹.

Cyano Group:

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. researchgate.net The intensity of this band is often stronger in the Raman spectrum than in the IR spectrum.

Cyclohexane Ring:

C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups in the ring are observed in the 2850-3000 cm⁻¹ region. chemguide.co.uk

C-C Stretching and CH₂ Bending: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C stretching and CH₂ bending (scissoring, wagging, twisting, and rocking) modes of the cyclohexane ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 | Medium-Strong |

| N-H Symmetric Stretch | ~3180 | Medium | |

| C=O Stretch (Amide I) | ~1650 | Strong | |

| N-H Bend (Amide II) | ~1620 | Medium-Strong | |

| Cyano (-C≡N) | C≡N Stretch | 2240-2260 | Medium, Sharp |

| Cyclohexane | C-H Stretch | 2850-2960 | Strong |

Conformational Probing via Vibrational Spectroscopy

Vibrational spectroscopy can be used to study the conformational equilibrium of the cyclohexane ring. The positions and intensities of certain vibrational bands, particularly in the fingerprint region, are sensitive to the conformation of the molecule. researchgate.net

For this compound, the primary conformational equilibrium is between the two chair forms. In one conformation, a substituent may be in an axial position, while in the other, it is equatorial. The relative populations of these conformers can be influenced by temperature and the solvent.

By analyzing the temperature dependence of the IR or Raman spectra, it is possible to identify bands that are specific to the axial and equatorial conformers. For instance, C-X stretching vibrations (where X is the substituent) often have different frequencies for axial and equatorial orientations. This allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. In the case of this compound, the conformational preference will be dictated by the relative steric bulk of the cyano and carboxamide groups. It is generally expected that the conformer with both substituents in the equatorial position will be the most stable. sapub.org

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides critical information for elucidating molecular weight and structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The molecular formula for this compound is C₈H₁₂N₂O.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Theoretical Exact Mass Calculation:

Carbon (C): 8 x 12.000000 = 96.000000 Da

Hydrogen (H): 12 x 1.007825 = 12.093900 Da

Nitrogen (N): 2 x 14.003074 = 28.006148 Da

Oxygen (O): 1 x 15.994915 = 15.994915 Da

Total Exact Mass: 152.094963 Da

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the molecular formula of C₈H₁₂N₂O.

In electron ionization (EI) mass spectrometry, the initial ionization of the molecule creates a molecular ion ([M]⁺•), which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While a specific experimental spectrum for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of amides and cyclohexyl systems. chemguide.co.uklibretexts.org

The fragmentation of cyclic compounds like cyclohexane often involves the loss of ethene (C₂H₄, 28 Da). docbrown.info Primary amides typically show a prominent peak resulting from the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org The McLafferty rearrangement can also be a characteristic fragmentation for primary amides. libretexts.org

A proposed fragmentation for this compound could involve the following key steps:

Initial ionization to form the molecular ion, [C₈H₁₂N₂O]⁺•, at m/z 152.

Alpha-cleavage with loss of the carboxamide group (•CONH₂) to yield a cyanocyclohexyl cation at m/z 108.

Loss of the cyano radical (•CN) to form a cyclohexanecarboxamide (B73365) cation at m/z 126.

Ring fragmentation of the molecular ion, potentially through the loss of ethene (C₂H₄), leading to a fragment at m/z 124.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 152 | Molecular Ion | [C₈H₁₂N₂O]⁺• |

| 126 | Loss of •CN | [C₇H₁₂NO]⁺ |

| 108 | Loss of •CONH₂ | [C₇H₁₀N]⁺ |

| 81 | Cyclohexenyl cation + CN | [C₆H₉]⁺ |

The isotope pattern of the molecular ion peak is determined by the natural abundance of isotopes for each element. For this compound (C₈H₁₂N₂O), the M+1 peak would be primarily influenced by the natural abundance of ¹³C (approx. 1.1%). With eight carbon atoms, the intensity of the M+1 peak would be approximately 8.8% of the molecular ion peak's intensity. The contributions from ²H and ¹⁵N are significantly smaller.

X-ray Crystallography of this compound and its Congeners

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of a close congener, 2-cyano-N-cyclohexylacetamide (C₉H₁₄N₂O), provides valuable insight into the likely structural characteristics. researchgate.net This related compound features both the cyano and amide groups attached to a cyclohexane ring, making it a suitable model.

The crystal structure of 2-cyano-N-cyclohexylacetamide was determined by direct methods. researchgate.net The key crystallographic data are summarized below.

Table 2: Crystallographic Data for the Congener 2-Cyano-N-cyclohexylacetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) | 96.50(2) |

| Volume (ų) | 931.9(3) |

| Z (molecules/unit cell) | 4 |

Data sourced from Kant, R. et al. (2014). researchgate.net

In this structure, the cyclohexane ring adopts a stable chair conformation. researchgate.net It is highly probable that the cyclohexane ring in this compound would also adopt a chair conformation.

The crystal packing and stability of carboxamides are heavily influenced by hydrogen bonding. acs.org The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust intermolecular networks. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties. The phenomenon is common in compounds capable of forming strong intermolecular interactions, such as hydrogen bonds. rsc.org

Carboxamides are a class of compounds known to exhibit polymorphism. rsc.orgrsc.org The formation of different hydrogen-bonding motifs can lead to different packing arrangements and, consequently, different polymorphic forms. rsc.org While no specific polymorphs of this compound have been documented in the literature, its functional groups (amide and cyano) suggest that polymorphism is a distinct possibility under varying crystallization conditions. The study of carboxamide polymorphs is crucial as the stability and properties can differ between forms. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-cyano-N-cyclohexylacetamide |

| Cyclohexane |

Emerging Research Directions and Future Perspectives for 4 Cyanocyclohexane 1 Carboxamide in Chemical Science

Exploration of Novel Synthetic Applications for 4-Cyanocyclohexane-1-carboxamide as a Building Block

The unique structural arrangement of this compound makes it a valuable synthon for organic chemists. The nitrile and carboxamide functionalities serve as handles for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

The nitrile group can be subjected to a range of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for derivatization. The resulting amines can be used in the synthesis of polyamides or as ligands for metal catalysts. The carboxylic acids can be esterified or used to form acid chlorides, further expanding the synthetic possibilities.

The carboxamide group is also amenable to various reactions. It can undergo dehydration to yield nitriles, or it can be reduced to an amine. Furthermore, the N-H bond of the primary amide can participate in N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents. The presence of both cis and trans isomers of the cyclohexane (B81311) ring adds another layer of complexity and potential for stereospecific synthesis. The chair conformation of the cyclohexane ring influences the reactivity of the axial and equatorial substituents, a factor that can be exploited in synthetic design. wikipedia.orgyoutube.com

The development of catalytic methods for the selective functionalization of this compound is a key area of future research. For example, the development of catalysts for the direct α-alkylation of the nitrile group with alcohols would provide a more sustainable route to functionalized derivatives. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Nitrile | Hydrolysis | 4-Carboxycyclohexane-1-carboxamide |

| Nitrile | Reduction | 4-(Aminomethyl)cyclohexane-1-carboxamide |

| Nitrile | Grignard Reaction | 4-Acylcyclohexane-1-carboxamide |

| Carboxamide | Dehydration | Cyclohexane-1,4-dicarbonitrile |

| Carboxamide | Reduction | 4-Cyanocyclohexylmethanamine |

| Carboxamide | N-Alkylation | N-Alkyl-4-cyanocyclohexane-1-carboxamide |

Development of Advanced Materials Incorporating this compound Derived Structures

The derivatives of this compound hold considerable promise for the development of advanced materials. The rigid cyclohexane core, combined with the polar nitrile and carboxamide groups, can impart desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics.

One potential application lies in the field of polymer chemistry. The diamine or dicarboxylic acid derivatives of this compound can be used as monomers for the synthesis of novel polyamides and polyesters. These polymers may exhibit enhanced properties compared to their existing counterparts due to the presence of the cyano group, which can influence intermolecular interactions and polymer morphology.

Furthermore, the nitrile group's high dipole moment makes it a candidate for incorporation into dielectric materials or materials with non-linear optical properties. The ability to tune the molecular structure by introducing different substituents on the cyclohexane ring or the amide nitrogen allows for the fine-tuning of these properties. Research in this area could lead to the development of new materials for capacitors, sensors, and optical devices. The use of click chemistry, a set of powerful and reliable reactions, could facilitate the incorporation of these derivatives into various material backbones. umich.edu

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for this compound. The hydrogen bonding capabilities of the carboxamide group, coupled with the polar nature of the nitrile group, make this molecule an excellent building block for self-assembling systems.

The development of such supramolecular assemblies could have applications in areas like drug delivery, catalysis, and molecular recognition. The ability to control the self-assembly process through external stimuli, such as temperature or light, is a particularly promising avenue of research. rsc.org

Theoretical Predictions Guiding Future Experimental Investigations on this compound

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new chemical entities. In the context of this compound, theoretical studies can provide valuable insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its conformational preferences, bond lengths, bond angles, and charge distribution. aps.org This information is crucial for understanding its reactivity and for designing new synthetic routes. For example, computational analysis can help predict the most stable conformations of substituted derivatives and the energy barriers for ring flipping.

Molecular dynamics simulations can be used to study the behavior of this compound and its derivatives in different environments, such as in solution or within a material matrix. These simulations can provide insights into intermolecular interactions, diffusion, and the formation of supramolecular assemblies. Such computational studies can guide experimental efforts by identifying promising candidates for synthesis and by providing a deeper understanding of the underlying chemical principles. mdpi.com

Table 2: Predicted Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic |

| Dipole Moment | Significant, due to nitrile and carboxamide groups |

| Conformational Energy | Chair conformation is the most stable |

| Hydrogen Bonding | Strong donor and acceptor capabilities |

| Reactivity Sites | Nitrile carbon and nitrogen, amide nitrogen and oxygen |

Sustainability Aspects and Lifecycle Assessment in the Production and Utilization of this compound